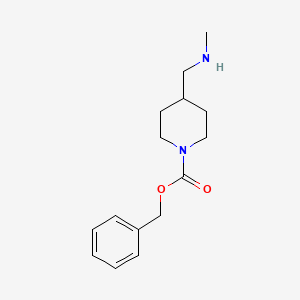

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their biological activities, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic target for the treatment of conditions such as Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, has been reported to involve the introduction of benzoyl groups and other substituents to enhance anti-AChE activity . Another related compound, 1-benzyl-4-(N-Boc-amino)piperidine, was synthesized and characterized using spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) also demonstrates the versatility of reactions involving the piperidine ring .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Spectroscopic methods such as FT-IR, FT-Raman, and NMR have been used to characterize these compounds. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties of these molecules . The molecular structure influences the interaction with biological targets, such as AChE, and is therefore a key aspect of the design of potential therapeutic agents.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the introduction of bulky moieties or phenyl groups has been shown to enhance anti-AChE activity . The reactivity of carboxylic acids in piperidine derivatives has been explored using fluorescence tagging reagents in high-performance liquid chromatography, demonstrating the potential for further derivatization . Additionally, the synthesis of carbon-14 labelled piperidine derivatives for receptor agonist studies indicates the importance of these compounds in pharmacological research .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. The Potential Energy Scan (PES) studies can reveal the conformational preferences of these molecules, which is important for understanding their interactions with biological targets . The molecular electrostatic potential and Fukui function descriptors provide information on the most reactive sites of the compound, which is valuable for predicting its reactivity in chemical reactions .

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

A significant application of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate derivatives is in the inhibition of acetylcholinesterase (AChE). Research has found that certain derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, show potent anti-AChE activity. This property is particularly relevant in the context of antidementia agents, as these compounds can increase acetylcholine content in the brain, potentially benefiting patients with dementia-related conditions (Sugimoto et al., 1990).

Synthesis and Structure-Activity Relationships

Further exploration in the synthesis and structure-activity relationships of these compounds has led to the development of rigid analogues with enhanced anti-AChE activity. This research demonstrates the potential for creating more effective inhibitors of AChE through specific structural modifications (Sugimoto et al., 1992).

Palladium-Catalyzed Functionalization

These compounds are also noteworthy in the context of palladium-catalyzed CH functionalization, showcasing their utility in medicinal chemistry synthesis. This application is crucial for developing Serine palmitoyl transferase enzyme inhibitors, which are significant in various therapeutic contexts (Magano et al., 2014).

Antituberculosis Activity

Derivatives of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate have been studied for their potential in treating tuberculosis. These derivatives showed promising results in inhibiting the Mycobacterium tuberculosis GyrB ATPase assay and had minimal cytotoxicity (Jeankumar et al., 2013).

Asymmetric Synthesis in Drug Development

These compounds are also relevant in asymmetric synthesis, which is vital for developing new pharmaceuticals. For instance, the asymmetric synthesis of CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent proteinkinase inhibitors, highlights the importance of these compounds in drug development (Hao et al., 2011).

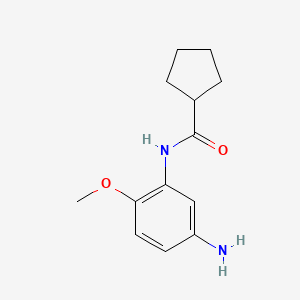

Antibacterial Properties

Research has also identified the antibacterial properties of certain benzamide derivatives containing the Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate structure. These compounds have been tested for their efficacy against various bacterial strains, demonstrating potential applications in antibacterial therapies (Khatiwora et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl 4-(methylaminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPTZDHTMZDGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594465 |

Source

|

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate | |

CAS RN |

876316-35-7 |

Source

|

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)